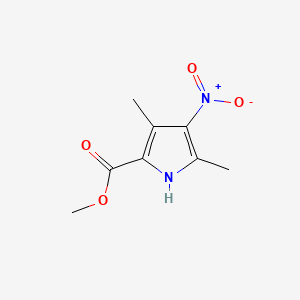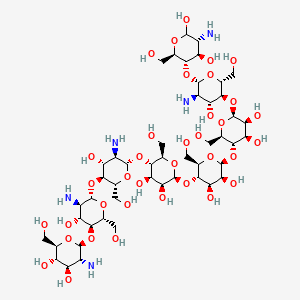
NGA3 N-Glycan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NGA3 N-Glycan, also known as a triantennary N-glycan, is a complex carbohydrate structure found on glycoproteins. It is characterized by its three antennae, which are branches of sugar molecules extending from a core structure. This compound is significant in various biological processes, including cell-cell communication, protein folding, and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NGA3 N-Glycan typically involves enzymatic and chemical methods. One common approach is the enzymatic release of N-glycans from glycoproteins using enzymes such as PNGase F. This is followed by purification steps, including high-performance liquid chromatography (HPLC) and glycosidase digestion to obtain the desired glycan structure .
Industrial Production Methods
In an industrial setting, this compound is often produced from bovine serum fetuin, a glycoprotein rich in complex glycans. The process involves hydrazinolysis to release the oligosaccharides, followed by purification using HPLC and enzymatic treatments to achieve the triantennary structure .
Analyse Chemischer Reaktionen
Types of Reactions
NGA3 N-Glycan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the terminal sugar residues, often using reagents like periodate.
Reduction: Reduction reactions can be used to stabilize the glycan structure, typically employing sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the glycan structure, often using reagents like acetic anhydride.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in pyridine.
Major Products
Wissenschaftliche Forschungsanwendungen
NGA3 N-Glycan has a wide range of applications in scientific research:
Chemistry: Used as a standard for glycan analysis and identification.
Biology: Plays a role in studying cell-cell interactions and protein folding.
Medicine: Investigated for its potential in drug delivery systems and as biomarkers for diseases.
Industry: Utilized in the production of therapeutic glycoproteins and in quality control of biopharmaceuticals.
Wirkmechanismus
The mechanism by which NGA3 N-Glycan exerts its effects involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger various cellular pathways, including those involved in immune responses and cell signaling. The molecular targets often include lectins and other carbohydrate-binding proteins that recognize the unique structure of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
A2 N-Glycan: A biantennary glycan with two branches.
A4 N-Glycan: A tetraantennary glycan with four branches.
Hybrid N-Glycan: Contains both high-mannose and complex branches.
Uniqueness
NGA3 N-Glycan is unique due to its triantennary structure, which provides specific binding properties and biological functions not found in other glycans. This makes it particularly useful in applications requiring precise glycan recognition and interaction.
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBQNCFOSBIVNI-IZDLGGNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H87N5O36 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
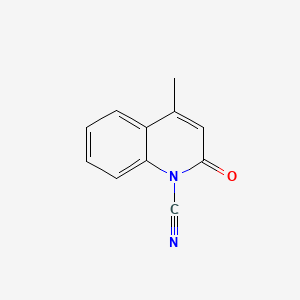
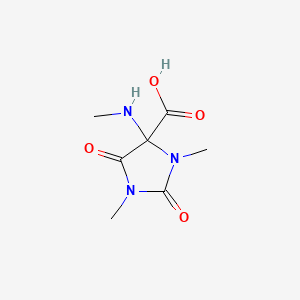
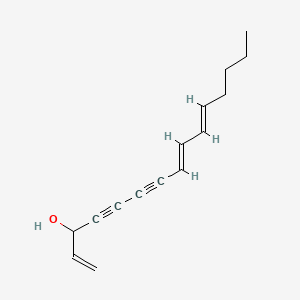
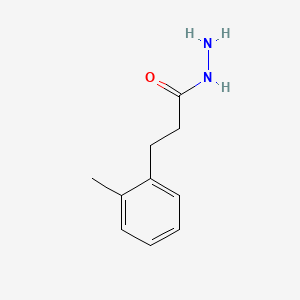
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)

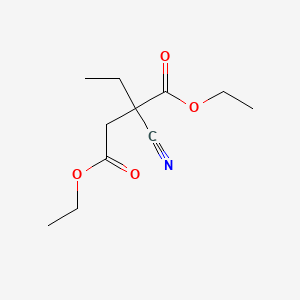
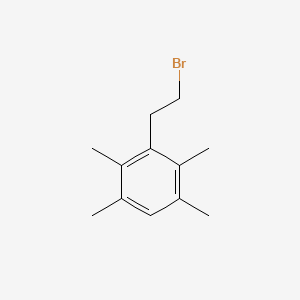
![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B566418.png)
